N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE
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Overview
Description
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dioxotetrahydropyrrol ring, and a phenethylacetamide moiety. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE can be achieved through several synthetic routes. One common method involves the Staudinger reaction, where ketene-imine cycloadditions are used to form the azetidinone ring. The reaction typically requires specific conditions, such as the use of ceric ammonium nitrate for oxidative N-deprotection, which yields the desired product in good to excellent yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative removal of the N-(p-ethoxyphenyl) group can be achieved using ceric ammonium nitrate, resulting in the formation of dearylated products. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the yield and purity of the products.
Scientific Research Applications
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE has several applications in scientific research. It is used in the synthesis of β-lactam antibiotics, which are essential intermediates in the production of various biologically active compounds. Additionally, this compound is studied for its potential use in the development of novel anticancer agents, as well as its role in the synthesis of materials with unique electronic and photonic properties.
Mechanism of Action
The mechanism of action of N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its analgesic effects are due to its actions on the sensory tracts of the spinal cord, while its antipyretic effects are mediated through its action on the brain’s temperature regulation centers.
Comparison with Similar Compounds
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE can be compared to other similar compounds, such as N-pyrrolidino etonitazene and other benzimidazole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, N-pyrrolidino etonitazene is a novel opioid with potent analgesic effects, while this compound is primarily studied for its potential in antibiotic and anticancer research.
References
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-28-19-11-9-18(10-12-19)24-21(26)15-20(22(24)27)23(16(2)25)14-13-17-7-5-4-6-8-17/h4-12,20H,3,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHPDSLYUNOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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